N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole ring fused with a benzamide moiety, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE
- N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE
- N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE
Uniqueness
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is unique due to its specific propyl substitution, which can influence its pharmacokinetic properties and biological activity. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H19N3O/c1-2-12-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) |
InChI Key |
QLLJMTHTPXPKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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